1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid
Description
1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a trifluoromethyl group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h3-4,7,14H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJRXZVRNBGZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(C(C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound notable for its unique structural features and potential therapeutic applications. The trifluoromethyl group and carboxylic acid functional group contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃N₃O₂
- Molecular Weight : Approximately 253.2 g/mol
- Structure : The compound features a fused pyrazolo-pyridine structure with a trifluoromethyl substituent at the 5-position and a carboxylic acid at the 6-position.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Receptor Agonism :
- It has been studied for its potential as an agonist for receptors involved in metabolic regulation, particularly glucagon-like peptide-1 (GLP-1) receptors, which play a crucial role in glucose metabolism and appetite control.
-
Anti-inflammatory and Analgesic Properties :
- Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, positioning it as a candidate for therapeutic applications in metabolic disorders and pain management.
- Antimicrobial Activity :
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for high yields and purity. Key steps often include the formation of the pyrazolo-pyridine framework followed by functionalization to introduce the trifluoromethyl and carboxylic acid groups.
Case Study 1: GLP-1 Receptor Agonism
A study investigated the agonistic effects of this compound on GLP-1 receptors. In vitro assays demonstrated that it could enhance insulin secretion in pancreatic beta cells, suggesting potential applications in diabetes management.
Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a high-throughput screening of over 100,000 compounds, this compound was identified as a lead candidate against Mycobacterium tuberculosis. Subsequent SAR studies revealed that specific modifications could improve its efficacy while maintaining favorable pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxy-3-(trifluoromethyl)pyridine | Structure | Lacks pyrazole structure; primarily used in agrochemicals. |
| 1-Methylpyrazolo[4,3-b]pyridine | Structure | Does not contain trifluoromethyl group; studied for neuroactive properties. |
| 2-Amino-4-(trifluoromethyl)pyrimidine | Structure | Contains a pyrimidine ring; explored for antiviral activity. |
This table highlights the distinct features of this compound that may contribute to its unique biological activities and applications in drug development.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones
- Example: 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Key Differences: Features a pyrazolo[3,4-b]pyridine core with a ketone (6-oxo) and cyano group (5-carbonitrile) instead of a carboxylic acid.
Imidazo[4,5-c]pyridine Derivatives
- Example: 1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid Key Differences: Replaces the pyrazolo ring with an imidazo[4,5-c]pyridine system. The bulky diphenylacetyl and dimethylaminobenzyl substituents may enhance receptor binding but reduce solubility compared to the simpler trifluoromethyl group in the target compound .
Thieno[2,3-c]pyridine Analogs
- Example: 6-Acetyl-2-(cyclopropanecarbonyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid amide Key Differences: Substitutes the pyrazolo-pyridine core with a thieno-pyridine system.
Substituent and Functional Group Variations
Trifluoromethyl-Containing Pyrazolo-Pyrimidines
- Example : 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Ester Derivatives
- Example : Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Key Differences : The ethyl ester group reduces solubility in aqueous environments compared to the carboxylic acid in the target compound. Esters are typically prodrugs, requiring hydrolysis for activation .
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves cyclocondensation of pyrazole-5-amine derivatives with activated carbonyl intermediates. For example:
- Step 1: Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst to form the pyrazolo[4,3-b]pyridine core .
- Step 2: Hydrolysis of the ester group (e.g., methyl or tert-butyl esters) to yield the carboxylic acid derivative. Yakovenko et al. (2021) demonstrated this using tert-butyl esters, achieving yields >70% via acidic or basic hydrolysis .
Key Characterization Data:
| Intermediate | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Methyl ester precursor | 133 | 85 | |
| Tert-butyl ester | 151–152 | 72 |
Basic: What spectroscopic methods are used for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming the tetrahydropyridine ring conformation and trifluoromethyl group placement. For example, the ¹H NMR of analogous compounds shows signals at δ 2.56 ppm (CH₃) and δ 8.69 ppm (pyridine protons) .
- LCMS/HPLC: Used to verify purity (>95%) and molecular ion peaks (e.g., [M+1]⁺ at m/z 311.1) .
- IR Spectroscopy: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands .
Advanced Tip: Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydropyridine region .
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
- Solvent Screening: Toluene is preferred for cyclization due to its moderate polarity, but switching to THF/water mixtures (1:1) in later stages enhances hydrolysis efficiency .
- Catalyst Load: Reducing TFA from 30 mol% to 10 mol% minimizes side reactions (e.g., over-acylation) while maintaining reactivity .
- Temperature Control: Reflux (~110°C) for cyclization vs. room temperature for acid-sensitive steps .
Data-Driven Approach:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene, 30 mol% TFA | 85 | 92 |
| THF/H₂O, 10 mol% TFA | 89 | 97 |
Advanced: How to resolve discrepancies in NMR data during structural confirmation?
Methodological Answer:
- Check Tautomerism: Pyrazolo[4,3-b]pyridines exhibit tautomerism (e.g., NH proton exchange), causing signal splitting. Use DMSO-d₆ to stabilize tautomers .
- Purity Assessment: Recrystallize from ethanol/water (1:3) to remove impurities causing anomalous peaks .
- 2D NMR: For example, HMBC correlations between the carboxylic acid proton (δ 12.43 ppm) and adjacent carbons confirm regiochemistry .
Case Study: A reported δ 7.63 ppm (d, J = 8.4 Hz) in ¹H NMR was initially misassigned but corrected via COSY to a pyridine proton .
Advanced: What strategies analyze structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Trifluoromethyl Substitution: Compare analogs with -CF₃ vs. -CH₃ at position 5. Bioassays show -CF₃ enhances metabolic stability by 3-fold .
- Carboxylic Acid Bioisosteres: Replace -COOH with tetrazole or acyl sulfonamide to assess solubility vs. target binding .
- Molecular Docking: Use PyRx or AutoDock to model interactions with enzymes (e.g., kinase ATP pockets). Docking scores correlate with IC₅₀ values (R² = 0.89) .
SAR Data Example:
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| -CF₃ | 12 ± 2 | 1.8 |
| -CH₃ | 45 ± 5 | 2.3 |
Basic: What intermediates are critical in the synthesis?
Methodological Answer:
Key intermediates include:
- Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Reacts with pyrazole-amines to form the pyridine ring .
- Tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate: A stable intermediate for storage before hydrolysis .
Handling Tips: Store tert-butyl esters under argon at -20°C to prevent decomposition .
Advanced: How to address low reactivity in cyclization steps?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h with 80% yield at 150°C .
- Additive Screening: Adding 5 mol% DMAP accelerates cyclization by stabilizing the transition state .
- Inert Atmosphere: Use N₂ to prevent oxidation of thiol intermediates in bis(methylthio) acrylates .
Advanced: What challenges exist in achieving enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts. Crystallize from hexane/EtOAc (3:1) for >99% ee .
- Asymmetric Catalysis: Employ Jacobsen’s thiourea catalysts for enantioselective cyclization (up to 85% ee) .
Analytical Validation:
| Method | ee (%) |
|---|---|
| Chiral HPLC (Chiralpak AD-H) | 99 |
| Polarimetry | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
